molecular formula C13H14N2O2 B14020504 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole CAS No. 57595-66-1

7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole

Cat. No.: B14020504
CAS No.: 57595-66-1
M. Wt: 230.26 g/mol
InChI Key: NACRDJZYQHMAAQ-UHFFFAOYSA-N
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Description

7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents . The unique structure of this compound makes it a compound of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reductive cyclization of 2-azidobenzaldehydes with amines can be employed to form the indazole ring . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also used to synthesize indazoles .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Metal-catalyzed synthesis is preferred due to its efficiency and minimal formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .

Scientific Research Applications

7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to inhibit enzymes like cyclo-oxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other molecular targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole include other indazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.

Properties

CAS No.

57595-66-1

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole

InChI

InChI=1S/C13H14N2O2/c1-16-11-5-8-3-4-9-7-14-15-13(9)10(8)6-12(11)17-2/h5-7H,3-4H2,1-2H3,(H,14,15)

InChI Key

NACRDJZYQHMAAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCC3=C2NN=C3)OC

Origin of Product

United States

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